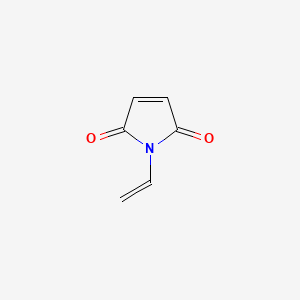

1-ethenylpyrrole-2,5-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCSJWFLPQFDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227660 | |

| Record name | Maleimide, N-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7685-94-1 | |

| Record name | 1-Ethenyl-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7685-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, N-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethenylpyrrole 2,5 Dione and Its Derivatives

Classical Synthetic Routes to 1-Ethenylpyrrole-2,5-dione

Traditional methods for synthesizing this compound typically involve a multi-step process beginning with readily available precursors.

Synthesis via Maleic Anhydride (B1165640) and Ammonia (B1221849) Pathways

A common and long-established route to this compound starts with maleic anhydride. The process unfolds in the following steps:

Formation of Maleamic Acid : Maleic anhydride is first reacted with ammonia to produce maleamic acid.

Cyclization to Maleimide (B117702) : The resulting maleamic acid is then cyclized to form the maleimide ring.

N-Vinylation : Finally, the maleimide undergoes N-vinylation to yield this compound.

This multi-step approach has been a foundational method for the production of this important monomer.

N-Vinylation Protocols for Maleimide Functionalization

A more direct approach involves the N-vinylation of a pre-formed maleimide ring. This can be achieved by reacting maleimide with acetylene (B1199291) or vinyl halides. Palladium catalysts are frequently employed to facilitate this reaction, which typically requires elevated temperatures and an inert atmosphere to prevent unwanted side reactions. N-vinylation methods, when optimized, can achieve product yields greater than 80%.

Advanced and Environmentally Conscious Synthetic Strategies

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

Phosphine-Mediated Synthesis Approaches

Phosphine-catalyzed reactions have emerged as a powerful tool in organic synthesis. For instance, triphenylphosphine (B44618) (PPh₃) has been used in the synthesis of related pyrrole (B145914) derivatives. While not a direct synthesis of this compound, this method highlights the utility of phosphine (B1218219) catalysis in constructing the pyrrole core. For example, 1-methyl-2,5-diphenylpyrrole (B3359149) can be synthesized by heating 1-iodoammonium salts with PPh₃. Furthermore, phosphine-catalyzed isomerization followed by a cascade γ′-addition reaction between α-succinimide-substituted allenoates and aryl imine derivatives has been developed for synthesizing functionalized 3,4-disubstituted maleimides. mdpi.com This method offers a novel protocol for creating these complex structures. mdpi.com

Mild-Condition Synthesis Techniques

The development of synthetic methods that proceed under mild conditions is a key area of research. Copper(I) iodide (CuI)-catalyzed 1,3-cycloaddition reactions have been used to synthesize 4-substituted pyrrolidine-2,5-diones with moderate to good yields. Optimization of these reactions involves careful control of reaction time, temperature, and catalyst loading, often under an inert atmosphere like nitrogen to prevent oxidation. Another approach involves a palladium-catalyzed cyclization of alkynes with isocyanides, which, after hydrolysis, yields a wide array of polysubstituted maleimide derivatives under mild conditions. organic-chemistry.org

A notable mild and efficient catalytic system for N-vinylation utilizes copper(II) fluoride (B91410) (CuF₂) and 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This system facilitates the N-vinylation of amides and azoles using vinylsilane at room temperature without the need for an external fluoride source. organic-chemistry.org

| Catalyst System | Substrates | Conditions | Key Features |

| CuF₂/DMAP | Amides, Azoles | Room Temperature, Vinylsilane | No external fluoride source needed, high yields. organic-chemistry.org |

| CuI | - | Inert Atmosphere | Moderate to good yields for 4-substituted pyrrolidine-2,5-diones. |

| Palladium | Alkynes, Isocyanides | Mild | Produces a broad range of polysubstituted maleimides. organic-chemistry.org |

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of maleimide derivatives to create more sustainable processes. tandfonline.comgctlc.org This involves designing reactions that are minimally hazardous, energy-efficient, and reduce waste. tandfonline.comgctlc.org

One example is a multi-step synthesis of N-phenylmaleimide precursors that emphasizes atom economy, the use of safer chemicals, and energy efficiency. tandfonline.comgctlc.org This particular synthesis involves two steps starting from maleic anhydride and a substituted aniline. tandfonline.comgctlc.org The use of microwave irradiation has been shown to dramatically reduce reaction times. For instance, the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide can be achieved in just 30 seconds at 90°C using a microwave, a significant improvement over the 60 minutes required with conventional heating. tandfonline.com

Biocatalytic systems also offer an environmentally friendly approach. For example, the vinylation of unprotected phenols has been achieved using a three-step biocatalytic cascade in a buffer solution under atmospheric conditions, producing vinylphenols with high yields (65-83%) and releasing only carbon dioxide and water as by-products. nih.gov

| Green Chemistry Principle | Application in Maleimide Synthesis |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times from 60 minutes to 30 seconds. tandfonline.com |

| Waste Prevention | Biocatalytic methods that produce only CO₂ and water as byproducts. nih.gov |

| Safer Chemicals | Avoiding the use of generally non-green solvents like diethyl ether and cyclohexane. tandfonline.com |

| Atom Economy | Designing multi-step syntheses with high efficiency and minimal byproducts. gctlc.org |

Reactivity and Mechanistic Investigations of 1 Ethenylpyrrole 2,5 Dione

Polymerization Reactions of 1-Ethenylpyrrole-2,5-dione

This compound readily participates in polymerization reactions, particularly through free-radical pathways, to form polymers with desirable characteristics. ontosight.ai

Free Radical Polymerization Pathways

Free radical polymerization is a primary method for synthesizing polymers from this compound. ontosight.aiwikipedia.org This process is initiated by the formation of radicals, which then react with monomer units to propagate the polymer chain. wikipedia.org

Density functional theory (DFT) calculations have been used to model the homopolymerization of maleimide (B117702) derivatives. semanticscholar.org For the addition of a tert-butyl-maleimide radical (tBu-MA·) to a maleic anhydride (B1165640) (MA) molecule, the calculated activation energy (ΔG‡) and reaction enthalpy (ΔH‡) were 17.7 and 5.2 kcal/mol, respectively. semanticscholar.org This suggests that while homopolymerization is possible, it may be less favorable than copolymerization with electron-rich monomers. semanticscholar.org

This compound, an electron-acceptor monomer, readily copolymerizes with a range of electron-donating vinyl monomers. cmu.edu This includes monomers like styrenes, vinyl ethers, and olefins. cmu.edumdpi.com The resulting copolymers often exhibit an alternating structure due to the favorable cross-propagation reactions between the electron-rich and electron-poor monomers. cmu.edumdpi.com

The free-radical copolymerization of electron-acceptor monomers like this compound with electron-donor monomers often leads to the formation of alternating copolymers. mdpi.com This tendency arises from the formation of charge-transfer complexes (CTCs) between the comonomers, which influences the reaction kinetics and mechanism. cmu.edu N-substituted maleimides have been shown to form alternating copolymers with various electron-donating monomers such as styrene (B11656), α-methylstyrene, and alkyl vinyl ethers. cmu.edu The use of specific solvents, like fluoroalcohols, can further promote alternating sequences through hydrogen bonding interactions. researchgate.netrsc.org For instance, the copolymerization of N-phenylmaleimide (N-PMI) and styrene in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) showed a strong tendency towards alternation. mdpi.com

Reactivity ratios (r1 and r2) are crucial parameters that describe the relative rates of monomer addition in a copolymerization reaction and thus determine the copolymer's sequence structure. open.edu For an ideal alternating copolymerization, both reactivity ratios approach zero (r1 ≈ r2 ≈ 0), indicating that each radical preferentially reacts with the other monomer. copoldb.jp

The determination of these ratios is essential for controlling the polymer sequence. open.edu Various methods, including linear and non-linear techniques, have been developed to estimate reactivity ratios from experimental data. iupac.orgresearchgate.net In the copolymerization of N-phenylmaleimide (N-PMI, M1) and styrene (St, M2), the reactivity ratios were found to be r1 = 0.026 and r2 = 0.050 in toluene, indicating a strong alternating tendency. mdpi.com In a more polar, hydrogen-bonding solvent like HFIP, these values shifted to r1 = 0.078 and r2 = 0.068, suggesting a slight deviation from perfect alternation. mdpi.com The use of reversible addition-fragmentation chain transfer (RAFT) polymerization techniques can also provide a high degree of sequence control, leading to well-defined block copolymers. nih.govresearchgate.net

Table 1: Reactivity Ratios for the Copolymerization of N-Phenylmaleimide (N-PMI) and Styrene (St)

| Solvent | r(N-PMI) | r(St) | Reference |

|---|---|---|---|

| Toluene | 0.026 | 0.050 | mdpi.com |

| HFIP | 0.078 | 0.068 | mdpi.com |

The viscosity of the polymerization medium can significantly impact the kinetics and structure of the resulting copolymers. nih.gov In the reactive extrusion copolymerization of N-phenylmaleimide (N-PMI) and methyl methacrylate (B99206) (MMA), a high-viscosity system was found to promote the incorporation of the less reactive monomer (N-PMI) into the copolymer chain. nih.gov This effect, sometimes referred to as the Trommsdorff effect, can lead to a copolymer composition that is closer to the feed ratio of the monomers, effectively masking the differences in their reactivity ratios. nih.gov The increased viscosity is thought to hinder the diffusion of the more reactive monomer, thereby increasing the probability of the less reactive monomer participating in the polymerization. nih.gov Studies on blends of polypropylene (B1209903) with polyolefin elastomers have also shown that the viscosity of the components influences the morphology and properties of the final material. uva.es

Copolymerization with Electron-Donating Monomers[7],[8],[9],[10],[11],[5],[12],

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. sigmaaldrich.comresearchgate.net These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. sigmaaldrich.comsigmaaldrich.com Three major CRP techniques have been successfully applied to various vinyl monomers: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.combeilstein-journals.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and widely used CRP method due to its compatibility with a broad range of monomers and reaction conditions. specificpolymers.commdpi.comsigmaaldrich.com The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). specificpolymers.comrsc.org The process involves a degenerative transfer of the CTA between growing polymer chains, establishing an equilibrium between active and dormant chains. sigmaaldrich.com The choice of the RAFT agent is crucial and depends on the reactivity of the monomer being polymerized. specificpolymers.com For more activated monomers (MAMs) like styrenes and acrylates, dithioesters and trithiocarbonates are typically effective, while less activated monomers (LAMs) are better controlled with dithiocarbamates and xanthates. sigmaaldrich.comspecificpolymers.com

The polymerization of N-vinyl monomers, a class that includes this compound (also known as N-vinylmaleimide), has been successfully controlled using RAFT techniques. Studies on similar monomers, such as N-vinylcarbazole (NVC), have shown that trithiocarbonates can provide excellent control, yielding polymers with low dispersities (Đ < 1.1) and high end-group fidelity. researchgate.net This suggests that NVC, and likely other N-vinyl monomers, exhibit intermediate reactivity between MAMs and LAMs. researchgate.net

Table 1: RAFT Polymerization of N-Vinyl Monomers - Representative Data

| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n,theo ( g/mol ) | M_n,exp ( g/mol ) | PDI (M_w/M_n) | Ref |

| N-Vinylcarbazole | Trithiocarbonate | AIBN | Toluene | 70 | 24 | >95 | 10,000 | 10,500 | 1.08 | researchgate.net |

| N-Vinylpyrrolidone | Xanthate | AIBN | Dioxane | 60 | 16 | 85 | 25,000 | 23,000 | 1.25 | specificpolymers.com |

This table presents illustrative data for representative N-vinyl monomers to highlight the effectiveness of RAFT polymerization. Specific data for this compound was not available in the search results.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another robust CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through an atom transfer process. sigmaaldrich.com However, the application of ATRP to acidic monomers can be challenging as they can poison the catalyst. scirp.org While not directly reporting on this compound, studies on other N-vinyl monomers like N-vinylcarbazole have shown limited success with ATRP. researchgate.net

Table 2: Challenges in ATRP of N-Vinyl Monomers

| Monomer | Catalyst System | Observations | Ref |

| N-Vinylcarbazole | CuBr/PMDETA | Poor control, broad PDI | researchgate.net |

| Methacrylic Acid | - | Catalyst poisoning by acidic monomer | scirp.org |

This table highlights the challenges associated with ATRP of certain monomer types based on available literature.

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP technique that employs a stable nitroxide radical to reversibly trap the propagating radical, forming a dormant alkoxyamine species. mdpi.comicp.ac.ruwikipedia.org This equilibrium between active and dormant species allows for controlled polymerization. rsc.org The effectiveness of NMP is dependent on the monomer, with limitations observed for certain classes of monomers. For instance, the polymerization of methacrylates via NMP can be complicated by side reactions at high temperatures. scirp.org Similar to ATRP, the application of NMP to N-vinylcarbazole has met with limited success. researchgate.net

Anionic Polymerization Methodologies

Anionic polymerization is a type of chain-growth polymerization initiated by a nucleophilic species, such as an organolithium compound. uni-bayreuth.demdpi.com This method can produce polymers with well-defined structures, narrow molecular weight distributions, and controlled end-group functionalities, particularly for monomers with electron-withdrawing groups. uni-bayreuth.demdpi.com The polymerization of maleimide and its derivatives through anionic pathways has been explored. nih.govnih.gov

Research has demonstrated that the anionic polymerization of maleimide can lead to the formation of poly(maleimide)s with interesting luminescent properties. nih.govnih.gov The polymerization can be initiated by various Lewis bases, such as triethylamine (B128534) (TEA), and can proceed even at room temperature. nih.gov The resulting polymer structure and its properties can be influenced by the polymerization conditions. nih.gov While these studies focus on the parent maleimide, the principles could potentially be extended to N-substituted derivatives like this compound.

Table 3: Anionic Polymerization of Maleimide

| Initiator | Solvent | Temp (°C) | Observations | Ref |

| Triethylamine | DMF | 80 | Formation of luminescent poly(maleimide)s | nih.gov |

| Various Lewis Bases | DMF | RT - 80 | Tunable emission colors of resulting polymers | nih.gov |

This table is based on the anionic polymerization of maleimide, as specific data for this compound was not found.

Photopolymerization and Photoinitiation Mechanisms

Photopolymerization involves the use of light to initiate a polymerization reaction. researchgate.netmdpi.comnih.gov This technique offers several advantages, including spatial and temporal control, fast reaction rates at ambient temperatures, and low energy consumption. mdpi.comcore.ac.uk The process typically requires a photoinitiator, a compound that absorbs light and generates reactive species (radicals or cations) to initiate polymerization. researchgate.netmdpi.com

Photoinitiators are broadly classified into two types: Type I, which undergo unimolecular bond cleavage to form radicals, and Type II, which generate radicals through a bimolecular reaction with a co-initiator. mdpi.com The choice of photoinitiator is critical and depends on the absorption spectrum of the initiator and the emission spectrum of the light source. mdpi.com

The photopolymerization of maleimide derivatives has been utilized in various applications. For instance, N-alkyl maleimides can undergo photochemical [2+2] cycloadditions with alkenes upon direct irradiation, while N-aryl maleimides may require a photosensitizer. nih.gov This highlights the influence of the N-substituent on the photochemical reactivity. Photopolymerization can also be combined with controlled radical polymerization techniques, such as photo-NMP, to synthesize well-defined polymers under mild conditions. scirp.org

Cycloaddition Reaction Chemistry

This compound, with its electron-deficient maleimide ring and a vinyl group, is a versatile substrate for cycloaddition reactions. The maleimide moiety is known to act as a potent dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. mdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.org Maleimides readily react with dienes to form cycloadducts. mdpi.com Similarly, 1,3-dipolar cycloadditions of maleimides with dipoles like nitrile oxides can produce five-membered heterocyclic rings. mdpi.comnih.gov The stereoselectivity of these reactions can be influenced by the substituents on the maleimide ring. mdpi.com

Furthermore, the vinyl group of this compound can participate in [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. nih.gov These reactions provide a synthetic route to various complex cyclic structures.

Diels-Alder Reactions with this compound as a Dienophile

This compound readily functions as a dienophile in Diels-Alder reactions, reacting with dienes to form cyclic adducts. This reactivity is attributed to the electron-deficient nature of the maleimide ring, which facilitates its interaction with electron-rich dienes. A common example is its reaction with cyclopentadiene, which can be carried out at room temperature or slightly elevated temperatures in a solvent like dichloromethane (B109758) to yield the corresponding adduct.

The formation of specific stereoisomers (endo or exo adducts) is a key aspect of the Diels-Alder reaction. While detailed studies on the stereoselectivity of this compound are areas of ongoing research, the geometry of the resulting cyclic adducts can be influenced by factors such as the diene structure, reaction temperature, and the presence of catalysts. In many Diels-Alder reactions involving cyclic dienophiles, the endo adduct is kinetically favored due to secondary orbital interactions.

The rate and selectivity of Diels-Alder reactions involving this compound can be enhanced through the use of Lewis acid catalysts. molaid.com Lewis acids coordinate to the carbonyl oxygen atoms of the maleimide ring, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This increased electrophilicity accelerates the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. Investigations into asymmetric Diels-Alder reactions have explored the use of chiral Lewis acids to induce enantioselectivity in the formation of the cycloadducts.

This compound exhibits notable reactivity in cycloaddition reactions even at room temperature. This is particularly advantageous as it allows for the formation of Diels-Alder adducts under mild conditions, which can be crucial for sensitive substrates or when trying to control selectivity. The ability to proceed without the need for high heat input makes it an attractive dienophile for a range of synthetic applications.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the two carbonyl groups makes the carbon-carbon double bond of the maleimide ring in this compound susceptible to nucleophilic attack. This reactivity is fundamental to its use in bioconjugation and polymer chemistry.

This compound readily undergoes Michael addition reactions with a variety of nucleophiles. Thiols and primary amines are common nucleophiles that add across the double bond of the maleimide moiety. These reactions are typically efficient and proceed under mild conditions, often in the presence of a base. This specific reactivity with thiol groups on cysteine residues is a cornerstone of its application in protein modification and bioconjugation.

Table 1: Michael Addition Reactions of this compound

| Nucleophile | Reaction Type | Conditions | Product Type |

| Thiols | Michael Addition | Mild, often with a base | Thioether adduct |

| Amines | Michael Addition | Mild, often with a base | Amine adduct |

The efficient and specific reaction between the maleimide group of this compound and thiols is a prime example of a thiol-ene "click" reaction. This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups. In polymer science, this reaction is exploited for polymer design and modification. For instance, it can be used to cross-link polymer chains containing thiol groups, thereby altering the material's properties. spsj.or.jp The RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-vinylmaleimide itself has also been a subject of study, indicating its role as a monomer in creating well-defined polymers. spsj.or.jpspsj.or.jpspsj.or.jp

Other Important Reactive Transformations

Electrophilic and Radical Substitution Pathways

The reactivity of this compound is characterized by the distinct electronic properties of its two key functional groups: the electron-deficient maleimide ring and the electron-rich ethenyl (vinyl) group. These features dictate the compound's behavior in ionic and radical reactions, generally favoring addition reactions over substitution.

Electrophilic Substitution Pathways

Electrophilic substitution reactions involve the replacement of an atom, typically hydrogen, by an electrophile. byjus.com This pathway is characteristic of electron-rich aromatic systems like benzene, which can stabilize the resulting cationic intermediate (an arenium ion). byjus.comresearchgate.net

The maleimide core of this compound is, however, significantly electron-deficient. The presence of two electron-withdrawing carbonyl groups flanking the nitrogen atom decreases the electron density of the heterocyclic ring. This deactivation makes electrophilic attack on the ring itself energetically unfavorable, in stark contrast to electron-rich aromatic compounds that readily undergo such reactions. researchgate.net

The ethenyl group, with its π-electron system, is the more likely site for an electrophilic attack. However, the typical reaction for an alkene with an electrophile is electrophilic addition, where the double bond is broken to form two new single bonds. masterorganicchemistry.com An electrophilic substitution reaction at the vinyl group would require the formation of a highly unstable vinyl cation intermediate, making this pathway less probable than addition. While electrophilic substitution on nitrogen is a known reaction for some amines and amides, the N-vinyl group in this compound is already substituted, precluding this possibility. idc-online.com

Table 1: Comparison of Electronic Properties for Electrophilic Substitution

| Compound/Ring System | Electronic Nature | Reactivity toward Electrophiles | Predominant Reaction Type |

|---|---|---|---|

| Benzene | Electron-rich (aromatic) | Activated | Electrophilic Aromatic Substitution masterorganicchemistry.com |

| Phenol | Highly electron-rich (activated ring) | Highly Activated | Electrophilic Aromatic Substitution govtpgcdatia.ac.in |

| This compound (Maleimide Ring) | Electron-deficient | Deactivated | Nucleophilic Addition/Substitution |

| This compound (Ethenyl Group) | Electron-rich (alkenic) | Activated | Electrophilic Addition masterorganicchemistry.com |

Radical Substitution Pathways

Radical substitution involves the replacement of an atom by a free radical species and typically proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org A common example is the halogenation of alkanes in the presence of UV light. savemyexams.comlibretexts.org

For this compound, the most prominent radical reaction is not substitution but rather free-radical polymerization. The vinyl group readily undergoes radical addition, where a radical initiator, such as azobisisobutyronitrile (AIBN), creates a radical that adds across the C=C double bond. This process propagates to form long polymer chains. The high reactivity of the vinyl group in radical addition polymerization is the dominant pathway, effectively outcompeting potential radical substitution reactions.

A theoretical radical substitution could involve the abstraction of a vinylic hydrogen atom. Reagents like N-bromosuccinimide (NBS) are known to perform allylic brominations via a radical substitution mechanism, which relies on the stability of the resulting allylic radical. wikipedia.orglibretexts.org However, for this compound, the formation of a vinyl radical by hydrogen abstraction is less favorable than the addition of a radical to the double bond. Consequently, radical polymerization remains the overwhelmingly preferred reaction pathway, and specific examples of radical substitution on this molecule are not well-documented in the literature.

Table 2: General Mechanism of Free Radical Reaction on this compound

| Step | Description | General Reaction Example (Polymerization) |

|---|---|---|

| Initiation | Formation of reactive radical species from an initiator, often induced by heat or UV light. libretexts.org | Initiator (e.g., AIBN) → 2R• |

| Propagation | The initiator radical (R•) adds to the vinyl group of a monomer molecule, creating a new, larger radical. This new radical then adds to another monomer, propagating the chain. libretexts.org | R• + CH₂=CH-(Maleimide) → R-CH₂-CH•-(Maleimide)R-CH₂-CH•-(Maleimide) + n[CH₂=CH-(Maleimide)] → R-[CH₂-CH(Maleimide)]ₙ-CH₂-CH•-(Maleimide) |

| Termination | Two radical species combine to form a stable, non-radical product, ending the chain reaction. wikipedia.orglibretexts.org | 2 R-[Polymer]• → R-[Polymer]-[Polymer]-R |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Azobisisobutyronitrile (AIBN) |

| Benzene |

| N-Bromosuccinimide (NBS) |

Derivatization and Structural Modification of the Pyrrole 2,5 Dione Core

Synthesis of N-Substituted Pyrrole-2,5-dione Derivatives

The synthesis of N-substituted pyrrole-2,5-dione derivatives is a cornerstone of maleimide (B117702) chemistry, offering a straightforward method to introduce diverse functionalities. A common and effective method involves a two-step procedure starting with the reaction of maleic anhydride (B1165640) with a primary amine to form a maleamic acid intermediate. Subsequent cyclization, often achieved by heating in the presence of acetic anhydride and a catalyst like sodium acetate, yields the desired N-substituted maleimide. tandfonline.com This approach is highly versatile, accommodating a wide range of primary amines to introduce various substituents at the nitrogen atom.

Another synthetic route involves the reaction of N³-substituted amidrazones with cyclic anhydrides, such as 2,3-dimethylmaleic anhydride, to exclusively form 1H-pyrrole-2,5-dione derivatives. nih.gov Additionally, N-substituted (Z)-3-((2-benzyl)-4-oxopent-2-yl) pyrrole-2,5-diones have been synthesized from dimethyl-2-((Z)-2-(benzylamino)-4-oxopent-2-en-3-yl) fumarate (B1241708) and dimethyl acetylenedicarboxylate, followed by reaction with various amines. davidpublisher.com The synthesis of pyrrole-2,5-dione derivatives can also be achieved through the condensation of 2-hydrazinyl-2-oxo-N-phenylacetamide and maleic anhydride. cibtech.org

These synthetic strategies have enabled the creation of a vast library of N-substituted maleimides with tailored electronic and steric properties, which in turn dictates their reactivity and the characteristics of the polymers derived from them.

The nature of the N-substituent significantly influences the chemical reactivity of the maleimide double bond and the properties of the resulting polymers. Electron-withdrawing groups on the N-substituent tend to increase the electrophilicity of the double bond, enhancing its reactivity in certain polymerization reactions. For instance, electron-withdrawing N-substituents can influence the polymerization properties of maleimide to be more like those of maleic anhydride, which readily participates in charge-transfer complex formation with electron-donating comonomers like styrene (B11656). vcu.edu This increased complexation generally leads to an increased rate of copolymerization. vcu.edu

Conversely, these same electron-withdrawing groups appear to decrease the rate of homopolymerization of maleimides. vcu.edu The polarity and bulkiness of the N-substituents also play a crucial role. For example, the chemical reactivity of N-substituted maleimides in model reactions with N-acetyl-L-cysteine methyl ester (ACME), mimicking cysteinyl residues, is influenced by these factors. tandfonline.com

The properties of polymers derived from N-substituted maleimides are also directly affected by the N-substituent. The thermal stability, for instance, can be modulated by the structure of the N-substituent. In bifunctional N-phenylmaleimide derivatives, the nature of the chain connecting the maleimide and another polymerizable group influences the thermal stability and activation energy of polymerization. tandfonline.com The table below summarizes the impact of different N-substituents on the reactivity and properties of the resulting polymers.

| N-Substituent Type | Impact on Reactivity | Impact on Polymer Properties |

| Electron-withdrawing | Increases rate of copolymerization with electron-donating monomers. Decreases rate of homopolymerization. vcu.edu | Can enhance thermal stability. |

| Electron-donating | May decrease the rate of copolymerization with electron-donating monomers. | Can influence solubility and processability. |

| Bulky/Sterically Hindering | Can decrease overall reactivity due to steric hindrance. | May affect chain packing and mechanical properties. |

| Functional Groups | Introduces specific functionalities for post-polymerization modification. | Imparts desired chemical or biological properties to the polymer. |

A significant area of research focuses on the design and synthesis of bifunctional monomers that contain a maleimide group along with another polymerizable moiety. These monomers are valuable for creating cross-linked polymers and for introducing specific functionalities into polymer backbones. The second polymerizable group can have different reactivity compared to the maleimide double bond, allowing for controlled polymerization processes. researchgate.net

Examples of such bifunctional monomers include N-phenylmaleimide derivatives bearing an allyl group, such as N-(p-allylcarboxyphenyl)maleimide, N-(p-allylamidophenyl)maleimide, and N-(p-allylcarbamatphenyl)maleimide. tandfonline.com These monomers can be polymerized through the radical polymerization of both the maleimide and allyl groups. tandfonline.com Other examples include monomers with a maleimide moiety and a vinyl group, such as N-[4-(2-hydroxy-3-methacryloyloxy propyloxycarbonyl)phenyl]maleimide (GMAPMI), N-(4-methacryloyloxyphenyl) maleimide (MAPMI), and 4-(4-maleimidobenzoyloxy)styrene (MIBOSt). researchgate.netepa.gov

Functionalization Strategies for the Maleimide Ring

The carbon-carbon double bond of the maleimide ring is highly susceptible to various chemical transformations, making it a prime target for functionalization. These reactions are widely used in bioconjugation, materials science, and drug delivery. researchgate.netnih.gov

One of the most prominent functionalization strategies is the Michael addition reaction, particularly with thiols. axispharm.com This reaction is highly efficient and chemoselective for thiols at physiological pH (6.5-7.5), proceeding approximately 1,000 times faster than the reaction with amines at neutral pH. axispharm.com This high selectivity makes the thiol-maleimide Michael addition a cornerstone for site-specific protein modification and the creation of antibody-drug conjugates (ADCs). researchgate.netaxispharm.com However, the resulting thiosuccinimide linkage can be reversible through a retro-Michael reaction. To address this, strategies have been developed to promote the hydrolysis of the succinimide (B58015) ring, which stabilizes the conjugate. acs.org

Another powerful functionalization method is the Diels-Alder [4+2] cycloaddition reaction. nih.gov The maleimide double bond acts as an excellent dienophile, reacting with conjugated dienes like furan. This reaction is often reversible, with the retro-Diels-Alder reaction occurring at elevated temperatures. nih.gov This reversible nature is exploited to protect the maleimide functionality during other chemical transformations or polymerization reactions. nih.govbohrium.com For example, a furan-protected maleimide can be incorporated into a polymer, and the maleimide group can be subsequently unmasked via a retro-Diels-Alder reaction for further functionalization. bohrium.com

The maleimide ring can also undergo [3+2] cycloaddition reactions. For instance, maleimide derivatives can react with N-terminal amino acids of peptides and proteins in a copper(II)-mediated [3+2] cycloaddition using 2-pyridinecarboxaldehyde. nih.gov This method provides a route for N-terminal modification of proteins without the need for cysteine mutagenesis. nih.gov

The table below provides a summary of key functionalization strategies for the maleimide ring.

| Reaction Type | Reagent/Conditions | Resulting Structure | Key Features |

| Michael Addition | Thiols (pH 6.5-7.5) | Thiosuccinimide adduct | Highly selective for thiols, efficient under mild conditions. axispharm.com |

| Diels-Alder Cycloaddition | Conjugated dienes (e.g., furan) | Cycloadduct | Reversible, used for protection/deprotection strategies. nih.gov |

| [3+2] Cycloaddition | N-terminal amino acids, 2-pyridinecarboxaldehyde, Cu(II) | Pyrrolidine-fused ring system | Enables N-terminal protein modification. nih.gov |

Advanced Characterization and Computational Studies of 1 Ethenylpyrrole 2,5 Dione Systems

Spectroscopic and Analytical Characterization Techniques for Reaction Products and Polymers

A combination of spectroscopic and analytical methods is employed to characterize the products of reactions involving 1-ethenylpyrrole-2,5-dione. These techniques provide a complete picture, from the atomic-level connectivity confirmed by NMR to the bulk thermal properties measured by DSC and TGA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including both the this compound monomer and its polymeric derivatives. researchgate.net By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides unambiguous confirmation of the polymer structure.

In the ¹H NMR spectrum of poly(this compound), the sharp, distinct signals of the monomer's vinyl protons are replaced by broad resonances corresponding to the newly formed aliphatic backbone. The protons of the pyrrole-2,5-dione ring remain, though their signals may also broaden upon polymerization. Similarly, the ¹³C NMR spectrum shows the disappearance of the vinyl carbon signals and the appearance of new signals for the saturated carbons of the polymer backbone. The chemical shifts of the carbonyl carbons in the imide ring are also a key diagnostic feature. kpi.ua

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the specific arrangement of atoms within the polymer repeating unit. researchgate.netthieme-connect.de These advanced experiments are crucial for distinguishing between different possible polymer architectures and identifying any structural defects.

Table 1: Representative NMR Chemical Shifts (δ) for Poly(this compound) Note: These are expected chemical shift ranges. Actual values may vary based on solvent, polymer tacticity, and molecular weight.

| Atom Type | Nucleus | Expected Chemical Shift (ppm) |

|---|---|---|

| Polymer Backbone | ¹H | 1.5 - 4.5 (broad) |

| Pyrrole-2,5-dione Ring | ¹H | 6.5 - 7.5 (broad) |

| Polymer Backbone | ¹³C | 30 - 55 |

| Pyrrole-2,5-dione Ring | ¹³C | 130 - 140 |

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. upi.edu For polymers of this compound, IR analysis confirms the successful incorporation of the monomer into the polymer chain by tracking key vibrational bands. Attenuated Total Reflectance (ATR) is a common sampling technique for polymers, as it requires minimal sample preparation and analyzes the surface of the material. s-a-s.org

The polymerization of this compound can be monitored by observing the disappearance of absorption bands associated with the vinyl group's C=C stretching and =C-H bending vibrations. The resulting polymer spectrum is dominated by the characteristic absorptions of the maleimide (B117702) ring and the new aliphatic backbone. Key features include:

Imide C=O Stretching: Two distinct and strong absorption bands are typically observed for the imide carbonyl group due to symmetric and asymmetric stretching. These are typically found around 1770 cm⁻¹ (asymmetric) and 1700-1720 cm⁻¹ (symmetric). researchgate.netosti.gov

C-N-C Stretching: A strong band corresponding to the stretching of the bond between the imide nitrogen and the adjacent carbonyl carbons appears in the fingerprint region, often around 1370 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The formation of the polymer backbone is confirmed by the appearance of absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the saturated chain. s-a-s.org

Table 2: Key IR Absorption Bands for Poly(this compound)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imide Carbonyl | Asymmetric C=O Stretch | ~1770 |

| Imide Carbonyl | Symmetric C=O Stretch | ~1710 |

| Imide Ring | C-N Stretch | ~1370 |

| Aliphatic Backbone | C-H Stretch | 2850 - 3000 |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. azom.com This information is critical as the bulk properties of a polymer—such as its strength, viscosity, and toughness—are directly influenced by the length of its chains. azom.com

In GPC, a dissolved polymer sample is passed through a column packed with porous gel; larger polymer chains cannot enter the pores as easily and thus elute faster, while smaller chains take a more tortuous path and elute later. azom.com By calibrating the system with polymer standards of known molecular weight, the elution profile of an unknown sample can be used to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). youtube.com

For polymers derived from this compound, GPC is essential for quality control and for correlating polymerization conditions with the final polymer properties. A narrow PDI (closer to 1.0) indicates a more uniform polymer with consistent chain lengths, which is often desirable for high-performance applications. By systematically varying reaction parameters and analyzing the products by GPC, the polymerization process can be optimized to achieve a target molecular weight and a low PDI. researchgate.net

Table 3: Example GPC Data for Aromatic Polyimides Data is representative of typical values obtained for high-performance polymers. researchgate.net

| Polymer Sample | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |

|---|---|---|---|

| Polyimide A | 8,700 | 18,000 | 2.06 |

| Polyimide B | 15,000 | 25,000 | 1.67 |

The thermal properties of polymers derived from this compound are critical for determining their suitability for various applications, especially those requiring high-temperature resistance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal methods used for this evaluation. netzsch.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. youtube.com Its primary use in polymer characterization is to determine the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com Polymers containing rigid cyclic structures in their side chains, such as the pyrrole-2,5-dione moiety, are expected to have significantly high glass transition temperatures, indicating a high upper-use temperature. netzsch.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This analysis provides information about the thermal stability and decomposition profile of the polymer. The temperature at which significant weight loss begins (onset of decomposition) is a key indicator of the material's thermal stability. Polyimides and related polymers are known for their exceptional thermal stability, often showing decomposition temperatures well above 300-400°C. researchgate.netresearchgate.net

Table 4: Representative Thermal Properties of Imide-Containing Polymers

| Polymer | Technique | Property | Value (°C) | Source |

|---|---|---|---|---|

| Polymethacrylmethylimide (PMMI) | DSC | Glass Transition (Tg) | 175.8 | netzsch.com |

| Aromatic Polyimide | DSC | Glass Transition (Tg) | ~275 | researchgate.net |

| Biobased Polyester | TGA | 5% Weight Loss (Td5%) | 330 - 355 | researchgate.net |

Theoretical and Computational Chemistry Approaches

Alongside experimental characterization, theoretical and computational methods provide profound insights into the molecular-level properties of this compound. These approaches can predict structure, stability, and electronic properties, guiding synthetic efforts and helping to explain observed reactivity. dntb.gov.ua

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the structural and electronic properties of molecules. nih.gov For this compound, DFT calculations are employed to determine the most stable three-dimensional structure (conformation) and to understand its electronic behavior.

A crucial structural parameter for this molecule is the dihedral angle between the plane of the vinyl group and the plane of the pyrrole-2,5-dione ring. This angle influences the degree of electronic conjugation between the two functional groups, which in turn affects the monomer's reactivity in polymerization. DFT calculations can accurately predict this preferred conformation by finding the geometry with the lowest electronic energy. nih.govmdpi.com

Furthermore, DFT is used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and electronic transition properties. ufms.br Calculations can also generate maps of the electrostatic potential, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a rationale for its behavior in chemical reactions. ufms.br

Table 5: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | N-vinylmaleimide |

| Poly(this compound) | Poly(N-vinylmaleimide) |

Simulation and Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational simulations provide critical insights into the non-covalent interactions that govern the supramolecular assembly and bulk properties of this compound systems. Of particular interest are hydrogen bonds, which, although not as prominent as in molecules with classic hydrogen bond donors (like N-H or O-H groups), still play a role in the solid-state packing and solution-phase behavior of this compound and its derivatives.

The primary sites for intermolecular interactions in this compound are the oxygen atoms of the carbonyl groups, which can act as hydrogen bond acceptors. While the molecule itself lacks a strong hydrogen bond donor, in the presence of other molecules with O-H or N-H moieties, such as solvents or other reactants, it can participate in hydrogen bonding. Furthermore, weaker C-H···O interactions can also be significant.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments. By simulating the system at the atomic level, it is possible to analyze the radial distribution functions of solvent molecules around the carbonyl oxygen atoms, providing a quantitative measure of the extent and nature of solute-solvent hydrogen bonding.

The following table summarizes the types of intermolecular interactions that can be computationally investigated for this compound.

| Interaction Type | Donor | Acceptor | Typical Computational Method | Key Findings from Simulations |

| Hydrogen Bonding | Solvent (e.g., H₂O, ROH) | Carbonyl Oxygen | Molecular Dynamics (MD), Quantum Mechanics (QM) | Strength and lifetime of solvent-solute hydrogen bonds. |

| Weak C-H···O Interactions | C-H bonds of the pyrrole (B145914) ring or ethenyl group | Carbonyl Oxygen | QM, Atoms in Molecules (AIM) | Contribution to crystal packing and conformational stability. |

| π-π Stacking | Pyrrole-2,5-dione ring | Pyrrole-2,5-dione ring of another molecule | QM, Density Functional Theory (DFT) with dispersion correction | Preferred stacking geometries and interaction energies. |

Computational Prediction of Reaction Mechanisms and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reaction mechanisms and reactivity of this compound. The molecule possesses two key reactive sites: the electron-deficient double bond of the maleimide ring and the ethenyl group. Computational methods can be used to understand the electrophilic and nucleophilic character of different atoms in the molecule and to model the transition states of various reactions.

The reactivity of the maleimide ring is largely dictated by the two electron-withdrawing carbonyl groups, which make the C=C bond susceptible to nucleophilic attack, such as in Michael additions. DFT calculations can be used to determine the energies of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically localized on the maleimide double bond, indicating its susceptibility to nucleophilic attack.

Conversely, the ethenyl group can participate in radical and electrophilic addition reactions. Computational modeling can elucidate the reaction pathways for polymerization, a key application of this monomer. By calculating the activation energies for initiation, propagation, and termination steps, the feasibility of different polymerization mechanisms (e.g., free radical, anionic) can be assessed.

The following table presents a hypothetical summary of computational data that could be generated to predict the reactivity of this compound.

| Computational Parameter | Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack (lower energy suggests lower reactivity). |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack (lower energy suggests higher reactivity). |

| Global Hardness (η) | 3.15 eV | A measure of the molecule's resistance to charge transfer. |

| Global Electrophilicity (ω) | 1.95 eV | A quantitative measure of the molecule's electrophilic character. |

| Fukui Functions (f⁻, f⁺) | Varies across atoms | Identifies the most likely sites for nucleophilic (f⁺) and electrophilic (f⁻) attack. |

Furthermore, computational studies can model the entire reaction coordinate for a specific transformation, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions. For example, the transition state for the Diels-Alder reaction involving the maleimide double bond as a dienophile can be located, and its energy can be calculated to predict the reaction rate.

Applications of 1 Ethenylpyrrole 2,5 Dione in Advanced Materials and Interdisciplinary Research

Development of High-Performance Polymer Systems

The dual functionality of 1-ethenylpyrrole-2,5-dione enables its use in creating sophisticated polymers with enhanced thermal, mechanical, and optical characteristics. It can be readily copolymerized with various other monomers to tailor the final properties of the material for specific and demanding applications.

Thermosetting Materials for High-Temperature Applications

Polymers incorporating N-substituted maleimides, including this compound, are known for their excellent thermal stability. The rigid five-membered imide ring structure contributes to a high glass transition temperature (Tg) and robust thermal resistance in the resulting polymers. When polymerized, the maleimide (B117702) groups in the polymer backbone hinder rotational movement, leading to structural stiffness and stability at elevated temperatures. Research on related poly(N-phenylmaleimide) systems shows no significant weight loss at temperatures below 370°C in a nitrogen atmosphere. researchgate.net Copolymers of N-substituted maleimides also exhibit high thermal decomposition temperatures, often above 300°C, making them suitable for applications where heat resistance is critical. researchgate.net

Self-Healing Polymer Technologies Based on Thermoreversible Bonds

A significant application of the maleimide group in this compound is in the development of self-healing polymers. This technology relies on the thermoreversible Diels-Alder (DA) cycloaddition reaction. rsc.org In these systems, the electron-deficient maleimide ring acts as a dienophile, reacting with an electron-rich diene, most commonly a furan group integrated into another polymer chain. nih.govresearchgate.net

This reaction forms covalent cross-links that give the material its network structure at ambient temperatures. researchgate.net When the material is damaged and then heated, the reverse (retro-Diels-Alder) reaction occurs, breaking the cross-links and allowing the polymer chains to flow and heal the damaged area. nih.govresearchgate.net Upon cooling, the forward Diels-Alder reaction reforms the bonds, restoring the material's integrity. nih.gov This healing process can be repeated multiple times without significant degradation. nih.gov The temperatures for these transitions are tunable; for the widely studied furan-maleimide system, the forward reaction proceeds at lower temperatures while the bond dissociation (retro-DA reaction) typically occurs at temperatures above 100-120°C. bohrium.comrug.nl

| Diels-Alder Pair | Diene | Dienophile | Forward Reaction (Bonding) | Retro-DA Reaction (Debonding/Healing) |

| Furan-Maleimide | Furan | Maleimide | Lower Temperatures | > 100-120°C |

| Anthracene-Maleimide | Anthracene | Maleimide | Lower Temperatures | Higher Temperatures (Decomposition may occur) |

This table provides a simplified overview of common Diels-Alder pairs used in self-healing polymers.

UV-Curable Coatings and Resins

The ethenyl (vinyl) group of this compound allows it to be incorporated into ultraviolet (UV)-curable resins and coatings. mdpi.com UV curing is a rapid polymerization process initiated by high-intensity ultraviolet light, which is used to create coatings, inks, and adhesives. mdpi.comsanyo-chemical-solutions.com In these formulations, monomers and oligomers, such as those containing acrylate (B77674) or vinyl groups, polymerize quickly to form a cross-linked network. mdpi.comallnex.com The inclusion of maleimide-containing monomers like this compound can enhance the thermal resistance and mechanical properties, such as hardness and abrasion resistance, of the final cured coating. researchgate.net

Enhancement of Thermal and Mechanical Properties in Polymer Blends and Copolymers (e.g., ABS, Nylon 6, PMMA)

The incorporation of maleimide functionality is a well-established strategy for improving the properties of polymer blends and copolymers.

ABS and Nylon 6 Blends: Blends of Acrylonitrile-Butadiene-Styrene (ABS) and Polyamide 6 (Nylon 6) are typically immiscible and incompatible, resulting in poor mechanical properties. mdpi.com Copolymers containing maleic anhydride (B1165640) or maleimide groups are used as reactive compatibilizers. mdpi.comunesp.br During melt processing, the maleimide group can react with the amine end-groups of the Nylon 6 chains, forming a graft copolymer at the interface between the two phases. kpi.ua This in-situ-formed copolymer acts as an emulsifier, reducing interfacial tension, improving adhesion, and allowing for a finer dispersion of the ABS phase within the Nylon 6 matrix. mdpi.comunesp.br This leads to significant improvements in mechanical properties, particularly impact strength. mdpi.com Studies on similar compatibilizers have shown dramatic increases in impact strength, tensile strength, and elongation at break. mdpi.com

| Property | Uncompatibilized PA6/ABSr (70/30) | Compatibilized with 5 phr SAN-g-MA | % Improvement |

| Impact Strength (J/m) | ~23 | ~73 | ~217% |

| Elongation at Break (%) | ~10 | ~73 | ~631% |

| Tensile Strength (MPa) | ~48 | ~54 | ~12.6% |

| Heat Deflection Temp. (°C) | ~105 | ~115 | ~9.5% |

Data adapted from a study on recycled ABS (ABSr) and Polyamide 6 (PA6) blends compatibilized with a styrene-acrylonitrile-maleic anhydride (SAN-g-MA) copolymer, demonstrating the principle of maleic functionality in enhancing blend properties. mdpi.com

PMMA Copolymers: Copolymerizing methyl methacrylate (B99206) (MMA) with N-substituted maleimides can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting poly(methyl methacrylate) (PMMA) material. nih.gov Pure PMMA has a relatively low Tg of around 100°C, which limits its use in higher temperature applications. nsysu.edu.tw Introducing the rigid maleimide structure into the polymer chain enhances its heat resistance. For example, PMMA-based copolymers containing N-cyclohexylmaleimide have achieved a Tg of 122.5°C and a 5% weight loss decomposition temperature of 343.4°C, a substantial improvement over pure PMMA. nih.gov

Synthesis of High Refractive Index Copolymers

Polymers with a high refractive index (RI) are essential for advanced optical applications like lenses and optical films. The refractive index of a polymer can be increased by incorporating molecular groups with high molar refraction, such as aromatic rings and atoms with high atomic numbers like sulfur or selenium. rsc.orgnims.go.jp While this compound itself does not possess an exceptionally high RI, it is a valuable comonomer in the synthesis of high RI polymers. researchgate.net It can be copolymerized with high RI monomers, such as those containing selenophene or vinyl sulfides. nims.go.jpresearchgate.net The inclusion of the maleimide moiety in these copolymers serves to improve thermal stability (decomposition temperatures > 320°C) and raise the glass transition temperature (Tg > 150°C) without compromising the desired optical properties. researchgate.netresearchgate.net

Materials with Tailored Optical Properties (e.g., Zero-Birefringence Polymers)

Birefringence, or the anisotropy of a material's refractive index, can cause image blurring and reduce accuracy in optical components like lenses. aip.org Consequently, there is significant interest in developing "zero-birefringence" polymers. This is achieved by carefully designing copolymers where the positive and negative birefringence contributions of the different monomer units cancel each other out. optica.org

N-substituted maleimides are promising candidates for creating these materials because they tend to exhibit positive birefringence. optica.org By copolymerizing an N-substituted maleimide with a monomer that has negative birefringence, such as styrene (B11656), it is possible to precisely adjust the composition ratio to achieve a zero-birefringence or even a "zero-zero-birefringence" material (where both orientational and photoelastic birefringence are eliminated). aip.orgnih.govresearchgate.net This allows for the creation of highly transparent, heat-resistant optical polymers with excellent dimensional stability. nih.gov

Antibacterial Polymer Materials Derived from this compound

Polymers derived from this compound, also known as N-vinylmaleimide, have demonstrated significant potential in the development of antibacterial materials. The antimicrobial activity of these polymers is often attributed to the maleimide group. One proposed mechanism involves the interaction of the double bond within the maleimide ring with thiol (sulfur) groups present in the membrane proteins of microorganisms. nih.govresearchgate.net This interaction can alter the conformation of the proteins, leading to the rupture of the plasma membrane, leakage of cellular contents, and ultimately, cell death. nih.govresearchgate.net

Research has shown that polymers incorporating maleimide exhibit activity against a range of bacteria. researchgate.net For instance, copolymers synthesized with N-phenylmaleimide (N-PMI), a related compound, have shown excellent antibacterial properties against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.net Other studies have synthesized polymers containing both a maleimide group and other bioactive moieties, such as sulfamethizole, which showed a greater diameter of growth inhibition against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net

Interestingly, the antibacterial function is linked to the unreacted maleimide double bond. nih.govresearchgate.net Once the double bond participates in a polymerization reaction, the intrinsic antimicrobial function of that specific maleimide unit is lost. nih.govresearchgate.net However, trace amounts of residual monomer within the polymer matrix can provide the material with excellent and durable antimicrobial function without significant impact on the material's safety for biological applications. nih.gov This makes these polymers promising candidates for medical and healthcare applications, including antibacterial dressings and the development of materials resistant to boiling water sterilization. nih.govnih.gov

Table 1: Research Findings on Antibacterial Activity of Maleimide-Containing Polymers

| Polymer/Compound | Target Bacteria | Observed Effect | Source |

|---|---|---|---|

| N-phenylmaleimide (N-PMI) | E. coli, S. aureus | Interacts with sulfur groups in membrane proteins, causing cell rupture and death. | researchgate.net |

| Polymers with sulfamethizole and maleimide groups | Bacillus subtilis (G+), Escherichia coli (G-) | Greater diameter of growth inhibition region compared to controls. | researchgate.net |

| PMMA-co-N-PMI Copolymer | E. coli, S. aureus | Trace residual N-PMI provides excellent antimicrobial function. | nih.govresearchgate.net |

| Polyimide (PI) fibers | E. coli, MRSA | Significant antibacterial activity in vitro and in vivo. | nih.gov |

Contributions to Bioconjugation Chemistry and Biomaterial Development

The unique chemical structure of this compound, featuring both a polymerizable vinyl group and a highly reactive maleimide ring, makes it a valuable component in bioconjugation chemistry and the development of advanced biomaterials. sigmaaldrich.com

A cornerstone of this compound's application in bioconjugation is the high reactivity of its maleimide ring toward thiol groups. The electron-deficient nature of the maleimide's carbon-carbon double bond makes it highly susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues found in proteins and peptides. This reaction, a Michael addition, proceeds efficiently under mild conditions and results in the formation of a stable covalent thioether bond. This high selectivity allows for the precise attachment of polymers or other molecules to specific sites on biomolecules, a critical requirement for creating functional bioconjugates used in therapeutics and diagnostics.

Functional polymers are a class of materials where the polymer chains contain reactive groups, allowing them to be used as building blocks for complex structures like nanoparticles, hydrogels, and biocompatible surfaces. sigmaaldrich.com this compound is an ideal monomer for creating such functional polymers. The vinyl group can readily undergo polymerization, forming a stable polymer backbone, while the maleimide moiety remains available for subsequent reactions.

This dual functionality enables the design of polymers with tailored properties for specific biological interactions. sigmaaldrich.comrsc.org For example, polymers can be synthesized and then "functionalized" by reacting the maleimide groups with various molecules, including drugs, targeting ligands, or other biomolecules. nih.govmdpi.com This approach has been used to create materials for a variety of biomedical applications, including:

Drug Delivery: Creating polymer-drug conjugates that can release a therapeutic agent at a specific site. sigmaaldrich.com

Bioelectronic Devices: Synthesizing maleimide-functionalized conducting polymers that can be tailored for specific biological and electrical properties. rsc.org

Tissue Engineering: Developing scaffolds and hydrogels with surfaces modified to promote cell adhesion and growth. sigmaaldrich.com

Mucoadhesion, the ability of a material to adhere to a mucosal surface, is a critical property for many drug delivery systems, particularly for oral or nasal administration. Polymers containing this compound can be leveraged to create highly effective mucoadhesive systems. The strategy relies on the same thiol-reactivity of the maleimide group. Mucus is rich in glycoproteins containing cysteine residues. When a polymer functionalized with maleimide groups comes into contact with a mucosal surface, the maleimide moieties can form covalent bonds with the thiol groups in the mucus. This covalent interaction provides a much stronger and longer-lasting adhesion compared to non-covalent interactions, significantly enhancing the residence time of the drug delivery system at the site of absorption.

Role as an Intermediate in Complex Organic Synthesis

Beyond its use in polymer science, this compound and other N-substituted maleimides are valuable intermediates in complex organic synthesis. researchgate.netfigshare.com Their utility stems from the reactivity of the maleimide ring, which can participate in a variety of chemical transformations to build complex molecular architectures.

One of the most significant applications is its role as a dienophile in Diels-Alder reactions. This cycloaddition reaction allows for the formation of complex cyclic adducts under mild conditions, often even at room temperature. This is particularly advantageous when working with sensitive substrates.

Furthermore, the maleimide core is a precursor for a wide range of polysubstituted molecules. organic-chemistry.org Various synthetic methods have been developed to modify the maleimide ring, including:

Palladium-catalyzed cross-coupling reactions to introduce diverse alkyl, aryl, and alkynyl groups. organic-chemistry.org

Ruthenium-catalyzed cocyclization reactions to produce polysubstituted maleimides. organic-chemistry.org

Michael addition reactions with a variety of nucleophiles, not limited to thiols.

These synthetic routes make N-substituted maleimides, including this compound, important building blocks for synthesizing compounds with interesting biological properties and for creating precursors for further chemical transformations. researchgate.netfigshare.com

Future Research Directions and Emerging Trends

Exploration of Novel Polymer Architectures and Advanced Controlled Synthesis

The vinyl group of 1-ethenylpyrrole-2,5-dione allows it to readily undergo polymerization, a feature that is central to its utility. Future research is increasingly directed towards moving beyond simple homopolymers to the creation of complex and precisely defined polymer architectures. As an electron-acceptor monomer, it has a strong tendency to copolymerize with electron-donating vinyl monomers, often resulting in alternating copolymers. This behavior is driven by the formation of charge-transfer complexes between the comonomers, which dictates the reaction kinetics and mechanism.

A significant evolution in this field is the application of controlled polymerization techniques. Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are being explored to synthesize well-defined polymers and copolymers containing maleimide (B117702) units. RAFT polymerization, in particular, offers versatility and is controlled by a thiocarbonylthio compound, or RAFT agent, which establishes an equilibrium between active and dormant polymer chains. These controlled methods enable the synthesis of polymers with specific molecular weights, low dispersity, and complex architectures such as block copolymers and star polymers, which are unachievable with conventional free-radical polymerization.

Future work will likely focus on creating random multiblock copolymers by incorporating degradable units, allowing for tunable material properties and enhanced recyclability. escholarship.org The synthesis of structurally diverse polymers with controllable glass-transition temperatures (Tg) is another promising avenue. escholarship.org

| Polymerization Technique | Key Features | Potential Architectures |

| Free Radical Polymerization | Primary method for synthesis; leads to alternating copolymers with electron-donor monomers. | Alternating Copolymers. |

| RAFT Polymerization | Controlled/living polymerization; uses a RAFT agent for degenerative transfer. | Well-defined polymers, Block Copolymers, Star Polymers. |

| ATRP | Controlled polymerization technique enabling synthesis of well-defined polymers. | Polymers with precise architectures and functionalities. |

Development of Next-Generation Functional Materials Based on Modified this compound Structures

The modification of the core this compound structure is a key strategy for developing next-generation functional materials. The inherent properties of the pyrrole-2,5-dione ring system, such as thermal stability and chemical resistance, make it an excellent scaffold. Research into N-substituted 1H-pyrrole-2,5-dione derivatives has already demonstrated a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, and antiviral activities. mdpi.comnih.gov

One emerging area is the development of materials for optoelectronics. Related diketopyrrolopyrrole (DPP) pigments are known for their use in organic field-effect transistors and organic solar cells due to their tunable optical and electronic properties. researchgate.net By chemically modifying the this compound structure, for instance, by introducing different functional groups to the pyrrole (B145914) ring or as N-substituents, researchers aim to create novel dyes and pigments with tailored properties for high-end technological applications. researchgate.net For example, the synthesis of derivatives with specific end-functionalization can influence their performance as n-type or p-type semiconductors. cnr.it

Furthermore, modifying the structure can lead to materials with specific biological functions. Studies have shown that certain 1H-pyrrole-2,5-dione derivatives can act as cholesterol absorption inhibitors, suppressing the formation of foam cells and the associated inflammatory response, which is relevant to atherosclerosis. nih.gov Future research will likely explore a wider range of structural modifications to create highly specific and potent functional materials for biomedical applications, such as drug delivery and bioimaging. researchgate.net

Integration of this compound Chemistry with Sustainable and Circular Economy Principles

Aligning chemical processes with the principles of green chemistry and the circular economy is a global imperative. cetjournal.itnih.gov For this compound, this involves a holistic approach to its lifecycle, from synthesis to end-of-life management. eurjchem.com A key principle is the use of renewable resources as feedstocks. cetjournal.itcetjournal.it Research is shifting towards bio-based routes for synthesizing the monomer, moving away from petrochemical sources like maleic anhydride (B1165640) derived from fossil fuels. cetjournal.it

Green chemistry principles also advocate for the reduction or elimination of hazardous substances. cetjournal.it This can be applied to the synthesis of this compound and its polymers by using safer solvents and developing catalytic routes that improve atom economy and reduce waste. mdpi.com

In the context of a circular economy, the focus is on designing polymers that can be recycled or upcycled. escholarship.org This involves incorporating degradable linkages into the polymer backbone, which allows for chemical recycling back to the monomer or other valuable small molecules. escholarship.org The development of end-functionalized polymers that can improve the blending of different plastic types is another strategy to enhance the recyclability of consumer plastics. escholarship.org Future research will focus on creating a closed-loop system for materials based on this compound, in line with sustainable development goals. nih.goveurjchem.com

| Sustainability Principle | Application to this compound Chemistry |

| Use of Renewable Feedstocks | Developing bio-based synthesis routes to reduce reliance on fossil fuels. cetjournal.itcetjournal.it |

| Pollution Prevention | Employing greener solvents and catalytic methods to minimize waste and hazardous byproducts. mdpi.comcetjournal.it |

| Design for Degradation/Recycling | Incorporating cleavable bonds into polymers for chemical recycling and upcycling. escholarship.org |

| Enhancing Miscibility | Creating functional polymers that act as compatibilizers in plastic blends to improve recycling streams. escholarship.org |

Discovery of Novel Reaction Pathways and Catalytic Systems

Innovation in synthetic methodology is crucial for advancing the chemistry of this compound. Researchers are exploring novel reaction pathways that offer greater efficiency, selectivity, and milder reaction conditions compared to traditional methods. Microwave-assisted synthesis, for example, has been shown to produce high yields of related pyrrole-2,5-dione analogs in shorter reaction times. nih.gov

The development of new catalytic systems is a cornerstone of this research. For instance, Knoevenagel condensation reactions catalyzed by bases like β-alanine have been used to functionalize related DPP dyes. cnr.it Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are employed to create complex molecular architectures by forming new carbon-carbon bonds. cnr.it

Future investigations will likely focus on discovering new catalysts, including organocatalysts and biocatalysts (enzymes), to perform transformations on the this compound molecule. These advanced catalytic systems could enable highly selective functionalization of the maleimide ring or the synthesis of the monomer itself through more sustainable pathways. Density functional theory (DFT) calculations are becoming an important tool to model reaction mechanisms and predict the behavior of new catalytic systems, guiding experimental work. nih.gov

Synergistic Applications in Hybrid Materials and Nanotechnology

The integration of this compound-based polymers with other materials at the nanoscale opens up possibilities for creating advanced hybrid materials with synergistic properties. The maleimide moiety is well-suited for "click" chemistry reactions, such as the Diels-Alder reaction, which allows for the efficient covalent attachment of these polymers to surfaces or other molecules.